1-(2-Fluorophenyl)-3-(1-phenylethyl)urea
Overview
Description
N-(2-fluorophenyl)-N’-(1-phenylethyl)urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a fluorophenyl group and a phenylethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-N’-(1-phenylethyl)urea typically involves the reaction of 2-fluoroaniline with 1-phenylethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-fluorophenyl)-N’-(1-phenylethyl)urea may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-N’-(1-phenylethyl)urea can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in various medical conditions.
Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-(1-phenylethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-N’-(1-phenylethyl)urea
- N-(2-bromophenyl)-N’-(1-phenylethyl)urea
- N-(2-methylphenyl)-N’-(1-phenylethyl)urea
Comparison: N-(2-fluorophenyl)-N’-(1-phenylethyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(1-phenylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZDHSJZXOELEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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